molecular formula C12H10FNO3 B2786569 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid CAS No. 1706460-60-7

3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid

Cat. No.: B2786569
CAS No.: 1706460-60-7
M. Wt: 235.214
InChI Key: QPWGAZBLNSOKBM-UHFFFAOYSA-N
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Description

3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a fluorophenyl group, which is known for its potential biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds to 3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid include:

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-10-4-2-1-3-9(10)12-8(7-17-14-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWGAZBLNSOKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=C2CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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